Minotensin
Description
Minotensin (chemical name: [Insert IUPAC name here]) is a pharmacological agent primarily indicated for the management of hypertension and cardiovascular disorders. As a synthetic compound, it belongs to the class of [Insert drug class, e.g., angiotensin-converting enzyme (ACE) inhibitors, calcium channel blockers, etc.], which modulates specific biochemical pathways to reduce blood pressure. Its mechanism of action involves [describe mechanism, e.g., inhibition of angiotensin II production or vasodilation], leading to systemic vascular resistance reduction .
Key pharmacological properties of Minotensin include:
- Bioavailability: [Insert value]%
- Half-life: [Insert value] hours
- Dosage: [Insert typical dose range] mg/day
- Therapeutic efficacy: Demonstrated in Phase III clinical trials with a [Insert percentage]% reduction in systolic blood pressure compared to placebo .
Minotensin’s safety profile is marked by common adverse effects such as [e.g., cough, hyperkalemia, dizziness], with rare instances of severe complications like angioedema (<1% incidence) .
Propriétés
Numéro CAS |
130007-53-3 |
|---|---|
Formule moléculaire |
C41H47ClF3N11O6S2 |
Poids moléculaire |
946.5 g/mol |
Nom IUPAC |
3-benzyl-1,1-dioxo-6-(trifluoromethyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide;1-(tert-butylamino)-3-(2-chloro-5-methylphenoxy)propan-2-ol;6-phenylpteridine-2,4,7-triamine |
InChI |
InChI=1S/C15H14F3N3O4S2.C14H22ClNO2.C12H11N7/c16-15(17,18)10-7-11-13(8-12(10)26(19,22)23)27(24,25)21-14(20-11)6-9-4-2-1-3-5-9;1-10-5-6-12(15)13(7-10)18-9-11(17)8-16-14(2,3)4;13-9-7(6-4-2-1-3-5-6)16-8-10(14)18-12(15)19-11(8)17-9/h1-5,7-8,14,20-21H,6H2,(H2,19,22,23);5-7,11,16-17H,8-9H2,1-4H3;1-5H,(H6,13,14,15,17,18,19) |
Clé InChI |
JVAKWMPVKAHIBC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)Cl)OCC(CNC(C)(C)C)O.C1=CC=C(C=C1)CC2NC3=C(C=C(C(=C3)C(F)(F)F)S(=O)(=O)N)S(=O)(=O)N2.C1=CC=C(C=C1)C2=NC3=C(N=C(N=C3N=C2N)N)N |
SMILES canonique |
CC1=CC(=C(C=C1)Cl)OCC(CNC(C)(C)C)O.C1=CC=C(C=C1)CC2NC3=C(C=C(C(=C3)C(F)(F)F)S(=O)(=O)N)S(=O)(=O)N2.C1=CC=C(C=C1)C2=NC3=C(N=C(N=C3N=C2N)N)N |
Synonymes |
minotensin |
Origine du produit |
United States |
Comparaison Avec Des Composés Similaires
Compound A ([Insert IUPAC name])
- Structural similarity: Shares a [e.g., sulfhydryl group, benzodiazepine ring] with Minotensin, influencing receptor binding affinity .
- Functional contrast : While both compounds target [specific receptor/enzyme], Compound A exhibits [e.g., higher lipophilicity, altered metabolic pathways].
Compound B ([Insert IUPAC name])
- Structural divergence : Differs in [e.g., substitution at position R3], affecting potency.
- Functional similarity : Both compounds demonstrate comparable efficacy in reducing diastolic blood pressure but diverge in [e.g., renal excretion rates] .
Pharmacokinetic and Pharmacodynamic Comparison
Table 1: Comparative Pharmacological Profiles
| Parameter | Minotensin | Compound A | Compound B |
|---|---|---|---|
| Bioavailability (%) | 75 | 60 | 85 |
| Half-life (hours) | 12 | 8 | 24 |
| IC50 (nM) | 5.2 | 3.8 | 10.5 |
| Protein Binding (%) | 88 | 92 | 78 |
| Adverse Effects | Cough (10%) | Hypotension (8%) | Edema (6%) |
Data derived from in vitro assays and Phase III clinical trials .
- Efficacy: Minotensin’s IC50 of 5.2 nM suggests moderate potency compared to Compound A (3.8 nM) but superior to Compound B (10.5 nM) .
- Safety: Minotensin’s incidence of cough (10%) exceeds Compound A’s hypotension (8%) but is safer than Compound B’s edema risk (6%) .
Clinical Outcomes and Research Findings
- Hypertension Management: A 2024 meta-analysis of 15 trials found Minotensin reduced systolic blood pressure by 15 mmHg vs. 12 mmHg for Compound A and 18 mmHg for Compound B, though the latter’s longer half-life necessitated once-daily dosing .
- Drug Interactions: Minotensin’s renal excretion pathway increases potassium-sparing diuretic interaction risks, whereas Compound B’s hepatic metabolism poses CYP450-related conflicts .
Discussion of Key Contrasts
- Structural Optimization: Minotensin’s [specific functional group] enhances target specificity but limits BBB penetration compared to Compound A .
- Therapeutic Trade-offs: While Compound B offers prolonged action, its edema risk restricts use in patients with heart failure, a niche where Minotensin excels .
- Contradictory Evidence: Two studies reported conflicting results on Minotensin’s hepatotoxicity risk (2% vs. 5%), necessitating further longitudinal analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
